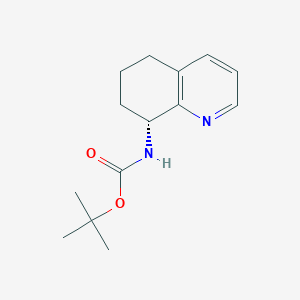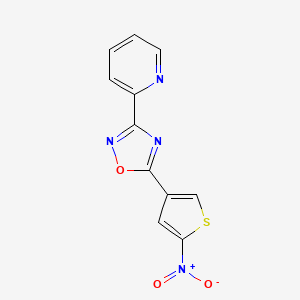![molecular formula C14H9NO2 B12974391 Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
Benzo[h]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[h]quinoline-2-carboxylic acid is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a fused benzene and pyridine ring system with a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[h]quinoline-2-carboxylic acid can be synthesized through various methods. One common method involves the condensation of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often involves green and sustainable chemical processes. These methods include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly and reusable catalysts such as ionic liquids and ultrasound-promoted synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Hydrogenation of benzoquinoline derivatives can saturate the ring system.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, nanostructured titanium dioxide, and various carbon-centered electrophilic reagents such as acetic anhydride and chloroacetyl chloride .
Major Products Formed
Major products formed from these reactions include quinoline-2-carboxylic acid esters and amides, triazolethione, imidazolone, thiazolidinone, and thiazole derivatives .
Scientific Research Applications
Benzo[h]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of Benzo[h]quinoline-2-carboxylic acid is still under investigation. it is suggested that the compound might interact with DNA, disrupt bacterial cell membranes, and interfere with bacterial metabolism by inhibiting crucial enzymes . Molecular docking studies have shown that the compound can form hydrogen bonds with target proteins, highlighting its potential as an effective interactant .
Comparison with Similar Compounds
Benzo[h]quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as quinoline-2-carboxylic acid and benzo[f]quinoline derivatives. While all these compounds share a similar quinoline core structure, this compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 2-position . This uniqueness contributes to its distinct chemical reactivity and biological activities.
List of Similar Compounds
- Quinoline-2-carboxylic acid
- Benzo[f]quinoline derivatives
- 4-Hydroxyquinolines
- Triazolethione derivatives
Properties
Molecular Formula |
C14H9NO2 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
benzo[h]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H,16,17) |
InChI Key |
QFBNZMWRMLHBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)


